molecular formula C19H31N5O2 B2485192 8-(Cyclohexylamino)-7-heptyl-3-methylpurine-2,6-dione CAS No. 106939-19-9

8-(Cyclohexylamino)-7-heptyl-3-methylpurine-2,6-dione

Cat. No. B2485192
CAS RN: 106939-19-9
M. Wt: 361.49
InChI Key: BDXSFMZZUUOOKE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 8-(Cyclohexylamino)-7-heptyl-3-methylpurine-2,6-dione often involves the use of cyclohexane derivatives as precursors due to their versatility in forming value-added organic molecules, including natural products and heterocycles with significant biological activities. Cyclohexan-1,3-dione derivatives, for instance, serve as scaffolds for synthesizing six-membered oxygen heterocycles, crucial for creating a variety of bioactive molecules (D. Sharma, Manish Kumar, & P. Das, 2020).

Molecular Structure Analysis

The structural analysis of cyclohexylamine derivatives emphasizes their conformational flexibility and the presence of active methylene and carbonyl groups, which contribute to their reactivity and the formation of complex heterocycles (G. Marandi, 2018).

Chemical Reactions and Properties

Physical Properties Analysis

The physical properties of such compounds are determined through their crystalline structures and spectroscopic data. For instance, the synthesis and crystal structure determination of related cyclohexylamine derivatives under specific conditions reveal their spatial arrangements and physical characteristics, which are crucial for understanding their reactivity and biological activity (Feng et al., 2005).

Chemical Properties Analysis

The chemical properties are often explored through reactions that highlight their potential as building blocks for synthesizing bioactive molecules. Cyclohexane-1,3-dione derivatives are highlighted for their roles in producing compounds with a broad spectrum of biological activities. These derivatives facilitate the synthesis of complex molecules, including those with anti-bacterial, anti-inflammatory, and anti-cancer properties (D. Sharma, Manish Kumar, & P. Das, 2021).

Scientific Research Applications

Synthesis of Purine Analogs

Research into the synthesis of purine analogs, such as the work by Alves, Proença, and Booth (1994), outlines methodologies that could be applicable to the synthesis of "8-(Cyclohexylamino)-7-heptyl-3-methylpurine-2,6-dione." Their study discusses the preparation of precursors for purine analogs through reactions involving benzylisonitrile and diaminomaleonitrile, leading to various imidazoles and purines (Alves, Proença, & Booth, 1994).

Cyclohexane Derivatives in Synthesis

The work by Sharma, Kumar, and Das (2020) on cyclohexane-1,3-diones highlights their role as scaffolds in synthesizing bioactive molecules, including six-membered oxygen heterocycles. This research might offer insights into the reactivity and applications of the cyclohexylamine component in "this compound" (Sharma, Kumar, & Das, 2020).

Antidepressant Activity

A specific study on a compound structurally similar to "this compound" demonstrates its antidepressant activity. The synthesized compound exhibited significant antidepressant effects in animal models, suggesting potential therapeutic applications for related compounds (Khaliullin et al., 2018).

Advanced Synthesis Techniques

Research on advanced synthesis techniques, such as the stepwise acid-promoted double-Michael process discussed by Jung and Ho (2007), may provide alternative pathways for synthesizing complex molecules like "this compound." This method offers a strategic approach for combining multiple units into a single molecule, potentially applicable to the synthesis of purine derivatives (Jung & Ho, 2007).

Safety and Hazards

The safety and hazards would depend on the properties of the compound. For instance, cyclohexylamine is classified as very toxic and is considered a nerve poison .

properties

IUPAC Name

8-(cyclohexylamino)-7-heptyl-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N5O2/c1-3-4-5-6-10-13-24-15-16(23(2)19(26)22-17(15)25)21-18(24)20-14-11-8-7-9-12-14/h14H,3-13H2,1-2H3,(H,20,21)(H,22,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXSFMZZUUOOKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1C2=C(N=C1NC3CCCCC3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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